3-(2-fluorophenyl)-N-methyl-N-phenyl-4,5-dihydro-1,2-oxazole-5-carboxamide
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Overview
Description
3-(2-fluorophenyl)-N-methyl-N-phenyl-4,5-dihydro-1,2-oxazole-5-carboxamide is a synthetic compound that belongs to the class of oxazole derivatives This compound is characterized by the presence of a fluorophenyl group, a methyl group, and a phenyl group attached to the oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-fluorophenyl)-N-methyl-N-phenyl-4,5-dihydro-1,2-oxazole-5-carboxamide typically involves the reaction of 2-fluorobenzaldehyde with N-methyl-N-phenylhydroxylamine in the presence of a suitable catalyst. The reaction proceeds through the formation of an intermediate oxime, which undergoes cyclization to form the oxazole ring. The reaction conditions often include the use of a solvent such as toluene and a catalyst like p-toluenesulfonic acid, with the reaction being carried out under reflux conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial production may incorporate purification steps such as recrystallization or chromatography to ensure the compound meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
3-(2-fluorophenyl)-N-methyl-N-phenyl-4,5-dihydro-1,2-oxazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to introduce additional functional groups.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the oxazole ring to a more saturated structure.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium under acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of saturated oxazole derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
3-(2-fluorophenyl)-N-methyl-N-phenyl-4,5-dihydro-1,2-oxazole-5-carboxamide has been explored for various scientific research applications:
Medicinal Chemistry: The compound has potential as a lead molecule for the development of new pharmaceuticals, particularly in the treatment of neurological disorders.
Materials Science: It can be used as a building block for the synthesis of advanced materials with specific electronic or optical properties.
Biological Studies: The compound’s interactions with biological targets can be studied to understand its mechanism of action and potential therapeutic effects.
Mechanism of Action
The mechanism of action of 3-(2-fluorophenyl)-N-methyl-N-phenyl-4,5-dihydro-1,2-oxazole-5-carboxamide involves its interaction with specific molecular targets in the body. It is believed to modulate the activity of certain enzymes or receptors, leading to changes in cellular signaling pathways. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that the compound may influence neurotransmitter systems in the brain .
Comparison with Similar Compounds
Similar Compounds
- 3-(2-chlorophenyl)-N-methyl-N-phenyl-4,5-dihydro-1,2-oxazole-5-carboxamide
- 3-(2-bromophenyl)-N-methyl-N-phenyl-4,5-dihydro-1,2-oxazole-5-carboxamide
- 3-(2-iodophenyl)-N-methyl-N-phenyl-4,5-dihydro-1,2-oxazole-5-carboxamide
Uniqueness
The presence of the fluorophenyl group in 3-(2-fluorophenyl)-N-methyl-N-phenyl-4,5-dihydro-1,2-oxazole-5-carboxamide imparts unique electronic properties to the compound, making it more reactive in certain chemical reactions compared to its chloro, bromo, and iodo analogs. Additionally, the fluorine atom can enhance the compound’s lipophilicity and metabolic stability, which are desirable traits in drug development .
Properties
IUPAC Name |
3-(2-fluorophenyl)-N-methyl-N-phenyl-4,5-dihydro-1,2-oxazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN2O2/c1-20(12-7-3-2-4-8-12)17(21)16-11-15(19-22-16)13-9-5-6-10-14(13)18/h2-10,16H,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVJPYCCIBGZGBR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)C(=O)C2CC(=NO2)C3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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